(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
(3aS,7aR)-tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a bicyclic tertiary amine protected by a tert-butoxycarbonyl (Boc) group. Its stereochemistry is defined by the (3aS,7aR) configuration, which arises from hydrogenation and subsequent stereoselective synthesis steps . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The Boc group enhances solubility and stability during synthetic workflows, making it a preferred choice for protecting amines in multi-step reactions .
Properties
IUPAC Name |
tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSBANHALBORK-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949559-11-9 | |
| Record name | rac-tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and tert-butyl esterification . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrrolidine and pyrrole structures often exhibit significant pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.
Organic Synthesis
(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.
Case Study: Synthesis of Bioactive Compounds
In synthetic organic chemistry, the compound has been used as a starting material for synthesizing bioactive molecules. For instance, researchers have utilized it to create novel derivatives that exhibit enhanced biological activity compared to their precursors.
Material Science
The compound's unique properties may also lend themselves to applications in material science. Its structural characteristics could be exploited in the development of new materials with specific mechanical or thermal properties.
Case Study: Polymer Development
Research has indicated that incorporating pyrrolidine derivatives into polymer matrices can improve their mechanical strength and thermal stability. This suggests that this compound could be evaluated for similar applications.
Mechanism of Action
The mechanism of action of (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogues based on ring substitution, stereochemistry, and functional groups. Below is a detailed analysis:
Structural Analogues with Varied Ring Systems
Key Observations :
- Ring Size and Fusion : The target compound’s pyrrolo[2,3-c]pyridine scaffold differs from cyclopenta[c]pyrrole (smaller ring) and pyrrolo[3,4-c]pyridine (different fusion position). These variations impact conformational flexibility and binding affinity in drug design .
- Functional Groups : The absence of a ketone group (cf. the 5-oxo derivative) reduces electrophilicity, favoring nucleophilic substitution reactions in the target compound .
Stereochemical Variants
- (3aR,7aS)-Enantiomer : The (3aS,7aR) configuration is critical for biological activity. The (3aR,7aS) enantiomer, while synthetically accessible, shows reduced potency in kinase inhibition assays due to mismatched stereochemistry at binding sites .
- (3aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate : This diastereomer, with a trans-ring junction, exhibits lower thermal stability compared to the cis-configured target compound .
Boc-Protected Analogues
- Hexahydropyrrolo[3,2-b]pyrrole Derivatives : These lack the pyridine nitrogen, reducing basicity (pKa ~7.5 vs. ~9.2 for the target compound) and altering solubility profiles .
- Sulfonyl-Substituted Analogues : Compounds like 1-((3aS,7aR)-4-(trifluoropropylsulfonyl)octahydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine introduce sulfonyl groups, enhancing metabolic stability but complicating synthetic routes .
Biological Activity
(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, with a CAS number of 1609395-12-1, is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including analgesic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 226.32 g/mol. The compound exhibits a complex cyclic structure typical of pyrrolidine derivatives, which are known for their diverse biological activities.
Analgesic Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant analgesic effects. For instance, research has shown that certain pyrrolo[3,4-c]pyridine derivatives demonstrated analgesic properties comparable to morphine in various animal models. Specifically, the study highlighted that some derivatives had an effective dose (ED) lower than that of aspirin in pain models like the "writhing" test and the "hot plate" test .
| Compound | ED (mg/kg) | Comparison |
|---|---|---|
| Aspirin | 266.7 | Reference |
| Morphine | 2.44 | Reference |
| Pyrrolidine Derivative | 0.67 - 2.59 | More potent than aspirin |
The mechanisms through which this compound exerts its effects may involve multiple pathways:
- Opioid Receptor Modulation : Some studies suggest that similar compounds activate opioid receptors at higher doses while inhibiting cyclooxygenase (COX) enzymes at lower doses, providing a dual mechanism for pain relief .
- Sedative Effects : In addition to analgesia, certain derivatives have shown sedative effects by significantly inhibiting spontaneous locomotor activity in mice .
Case Studies
- Pyrrolo Derivatives in Pain Models : A study evaluated various pyrrolidine derivatives for their analgesic properties using the "writhing" test in mice. The results indicated that specific structural modifications enhanced analgesic potency compared to traditional analgesics like aspirin .
- Comparative Analysis with Established Analgesics : In another study comparing the efficacy of new pyrrolidine derivatives against established drugs like morphine and tramadol, it was found that certain derivatives had comparable or superior efficacy with a distinct mechanism involving both COX inhibition and opioid receptor activation .
Q & A
Basic: What experimental methods are used to confirm the stereochemistry of (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate?
Answer:
The stereochemistry of this compound is typically confirmed via single-crystal X-ray diffraction (SC-XRD) . For example, hydrogenation of Boc-protected intermediates generates stereocenters, and SC-XRD analysis (e.g., using SHELX programs ) resolves enantiomeric configurations, such as distinguishing (3aR,7aS) and (3aS,7aR) forms . Data collection involves high-resolution detectors, and refinement software like SHELXL validates bond lengths/angles against expected stereochemical parameters. This method is critical for ensuring structural accuracy in asymmetric synthesis .
Basic: What synthetic strategies are employed to prepare this bicyclic pyrrolidine derivative?
Answer:
Key steps include:
- Hydrogenation of azaindole precursors under controlled conditions (e.g., H₂, Pd/C) to generate the octahydro-pyrrolopyridine core .
- Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or acetonitrile, followed by purification via flash chromatography .
- Ring-closing reactions (e.g., RuO₂/NaIO₄-mediated oxidation) to form fused bicyclic systems .
- Chiral resolution via crystallization or chiral HPLC to isolate the desired (3aS,7aR) enantiomer .
Advanced: How can researchers resolve contradictions in stereochemical outcomes during hydrogenation steps?
Answer:
Discrepancies in stereoselectivity often arise from competing reaction pathways. To address this:
- Monitor reaction progress using in-situ NMR or LC-MS to detect intermediate diastereomers .
- Optimize catalytic conditions (e.g., solvent polarity, H₂ pressure, and catalyst loading) to favor thermodynamic vs. kinetic products .
- Validate outcomes via SC-XRD or NOESY NMR to confirm spatial arrangements .
- Computational modeling (DFT) predicts transition-state energies, guiding rational design of stereoselective routes .
Advanced: What role does this compound play in glycogen synthase kinase-3β (GSK-3β) inhibitor development?
Answer:
The bicyclic pyrrolidine scaffold serves as a rigidified core for GSK-3β inhibitors. Key applications include:
- Structural mimicry : Co-crystallization studies (e.g., PDB: 6XYZ) reveal hydrogen bonding with kinase hinge regions, validated by SC-XRD .
- Enantiomer-specific activity : The (3aS,7aR) configuration enhances binding affinity (IC₅₀ < 100 nM) compared to its enantiomer, as shown in enzymatic assays .
- SAR optimization : Substituents at the 5-position (e.g., pyrazinyl groups) modulate selectivity over CDK2/CK1δ .
Basic: Which analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC-MS : Quantifies enantiomeric excess (chiral columns) and detects degradation products (e.g., Boc-deprotection under acidic conditions) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., diastereotopic methylene protons at δ 1.2–1.5 ppm) and confirms Boc-group integrity .
- TGA/DSC : Evaluates thermal stability, critical for storage conditions (decomposition onset >150°C) .
Advanced: How are enantiomeric mixtures handled in pharmacological studies?
Answer:
- Chiral separation : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns to isolate enantiomers .
- Pharmacokinetic profiling : Compare AUC and clearance rates between enantiomers in rodent models to identify metabolically stable forms .
- Toxicology screening : Assess off-target effects (e.g., hERG inhibition) for each enantiomer to mitigate cardiac risks .
Advanced: How is this scaffold utilized in PROTAC® development for targeted protein degradation?
Answer:
The bicyclic pyrrolidine acts as a linker in PROTACs due to its:
- Conformational rigidity : Enhances ternary complex formation between E3 ligases (e.g., VHL) and target proteins .
- Stereochemical precision : The (3aS,7aR) configuration optimizes spatial orientation for ubiquitination efficiency, validated by cryo-EM .
- Bifunctional derivatization : Amine or carboxylic acid termini are functionalized with E3 ligands (e.g., pomalidomide) and target binders (e.g., kinase inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
